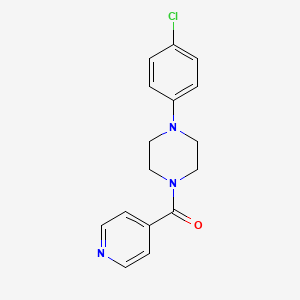![molecular formula C7H5F2N3O B13560174 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a difluoromethyl group attached to the pyrazolo[1,5-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol typically involves the reaction of pyrazolo[1,5-a]pyrazine with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl iodide (CF2HI) as the difluoromethylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrazolo[1,5-a]pyrazine-4-one, while reduction may produce difluoromethylpyrazolo[1,5-a]pyrazin-4-amine .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core but different ring fusion and substitution.
Uniqueness
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C7H5F2N3O |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H5F2N3O/c8-6(9)4-3-5-7(13)10-1-2-12(5)11-4/h1-3,6H,(H,10,13) |
Clave InChI |
SLUJVLIWAFJQJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC(=N2)C(F)F)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
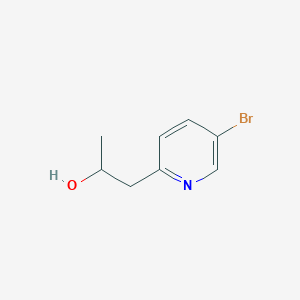
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
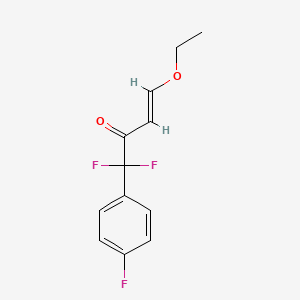
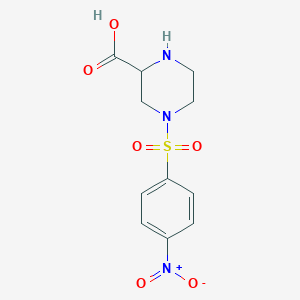
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
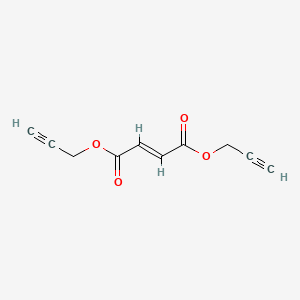
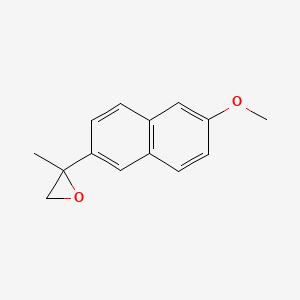

![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)

